molecular formula C9H16O B1599989 4-Methyl-1-octyn-4-ol CAS No. 22128-43-4

4-Methyl-1-octyn-4-ol

Cat. No. B1599989
CAS RN: 22128-43-4
M. Wt: 140.22 g/mol
InChI Key: VWNNGOBVFMFPNE-UHFFFAOYSA-N
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Description

4-Methyl-1-octyn-4-ol is a chemical compound with the CAS number 22128-43-4 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Methyl-1-octyn-4-ol involves the use of metallic magnesium and anhydrous tetrahydrofuran in a glass reactor .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1-octyn-4-ol is C9H16O . The InChI code is 1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3 .


Physical And Chemical Properties Analysis

4-Methyl-1-octyn-4-ol is a liquid at room temperature . It has a molecular weight of 140.23 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Corrosion Inhibition

One of the significant applications of acetylenic alcohols, including compounds similar to 4-Methyl-1-octyn-4-ol, is in the field of corrosion inhibition. For instance, the use of 1-octyn-3-ol has shown promising results in inhibiting nickel corrosion. This effectiveness is observed in acid environments, such as deaerated HCl or H2SO4 solutions, and is attributed to the formation of polymeric films on metal surfaces (Frignani, Monticelli, & Trabanelli, 1998).

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic analysis of compounds structurally related to 4-Methyl-1-octyn-4-ol have been a subject of study. For instance, the synthesis of 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, and its analysis using quantum mechanical calculations, highlights its application in laboratory reagent development and optical parameter determination (Ajay Praveenkumar et al., 2021).

Pheromone Research

Similar molecules, such as stereoisomers of 3-methyl-octan-4-ol and 5-methyl-octan-4-ol, have been explored in the context of pheromone chirality for certain species of weevils. These studies contribute significantly to our understanding of insect behavior and can be leveraged for pest management strategies (Perez et al., 1994).

Mosquito Attraction Research

In the field of entomology, the structural analogs of 4-Methyl-1-octyn-4-ol are examined for their mosquito-attracting properties. This research aids in the development of more effective mosquito traps and control methods, potentially impacting public health by reducing mosquito-borne diseases (Cilek et al., 2012).

Solid-State Chemistry and Material Synthesis

The exploration of porous manganese oxide materials in solid-state chemistry, where the properties of compounds like 4-Methyl-1-octyn-4-ol can be relevant, leads to potential applications in catalysis, adsorption, sensors, batteries, and more. These studies are crucial for the development of new materials with unique electrical and catalytic properties (Suib, 2008).

Safety And Hazards

4-Methyl-1-octyn-4-ol is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-methyloct-1-yn-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNNGOBVFMFPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447950
Record name 1-Octyn-4-ol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-octyn-4-ol

CAS RN

22128-43-4
Record name 4-Methyl-1-octyn-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22128-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octyn-4-ol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A fourth alternative procedure is typified by the formation of the 2-butyl-2-methyloxirane with n-butyl lithium or sodium hydride and reaction of this oxirane with lithium acetylide-ethylenediamine to directly produce the 4-methyl-1-octyn-4-ol as shown by reaction procedure (IIIb) of Scheme (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BH Lipshutz, MR Wood - Journal of the American Chemical …, 1994 - ACS Publications
Starting with a terminal alkyne, a one-pot, six-step sequence has been developed which results in prostaglandin and related skeleta in high yields. The method involves a …
Number of citations: 105 pubs.acs.org

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